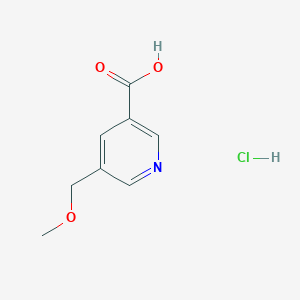

5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

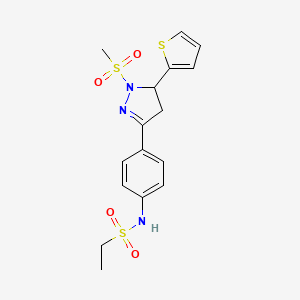

5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1955548-79-4 . It has a molecular weight of 203.62 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 5-(methoxymethyl)nicotinic acid hydrochloride . The InChI code for the compound is 1S/C8H9NO3.ClH/c1-12-5-6-2-7 (8 (10)11)4-9-3-6;/h2-4H,5H2,1H3, (H,10,11);1H .Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.Aplicaciones Científicas De Investigación

Electrochemical Reduction

Research on the electroreduction of substituents on a pyridine ring in aqueous sulfuric acid has shown that various groups attached to the pyridine ring, including hydroxymethyl and methoxycarbonyl, can be reduced at a mercury cathode. This study provides insights into the electrochemical behaviors of substituted pyridines and their potential applications in synthesis and electrochemistry (Nonaka, Kato, Fuchigami, & Sekine, 1981).

Synthesis of Vitamin B6 Derivatives

Another significant application involves the synthesis of vitamin B6 derivatives. A study described the syntheses of various compounds related to vitamin B6, emphasizing the importance of pyridine derivatives in developing nutritional supplements and pharmaceutical agents (Tomita, Brooks, & Metzler, 1966).

Antimicrobial Activity

Pyridine derivatives, including those similar to "5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride", have been investigated for their antimicrobial properties. A study on the synthesis and antimicrobial activity of new pyridine derivatives highlighted their potential as leads for developing new antimicrobial agents, showcasing the versatility of pyridine derivatives in pharmacology (Patel, Agravat, & Shaikh, 2011).

Organic Synthesis and Catalysis

Research has also been conducted on the use of pyridine derivatives in organic synthesis and catalysis. For example, a study on Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters highlighted the role of carboxylic acids as traceless activators in synthesizing substituted pyridines, which are crucial intermediates in various synthetic routes (Neely & Rovis, 2014).

Photochemical Modifications

Moreover, studies on the photochemical modification of pyridinecarboxylates in methanol revealed insights into methylation and methoxylation pathways, further expanding the synthetic utility of pyridine derivatives in creating complex molecules through photochemical reactions (Sugiyama et al., 1981).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

5-(methoxymethyl)pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-5-6-2-7(8(10)11)4-9-3-6;/h2-4H,5H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRGRCZUZDEAPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CN=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2954311.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2954312.png)

![1-(4-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2954313.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2954315.png)

![N-(4-(methylthio)-1-oxo-1-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B2954316.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2954317.png)

![3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2954321.png)

![N-(2,4-difluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2954323.png)

![4-chloro-N-(2-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2954330.png)

![3-(4-Fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2954332.png)